molecular formula C9H18 B13444353 Methyloct-3-ene

Methyloct-3-ene

Katalognummer: B13444353
Molekulargewicht: 126.24 g/mol
InChI-Schlüssel: MRVHCIQKWVEYFC-CLFYSBASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyloct-3-ene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C9H18, and it is known for its applications in various chemical reactions and industrial processes. The compound exists in different isomeric forms, including (E)- and (Z)-isomers, which differ in the spatial arrangement of their atoms around the double bond.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyloct-3-ene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 3-methyloctanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs at elevated temperatures.

    Elimination Reactions: Another method is the elimination of hydrogen halides from 3-methyloctyl halides using a strong base such as potassium tert-butoxide or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale dehydration of alcohols or elimination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyloct-3-ene undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction: The compound can be hydrogenated to form methyloctane using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: this compound can undergo halogenation reactions, where halogens like chlorine (Cl2) or bromine (Br2) add across the double bond to form dihalides.

Common Reagents and Conditions

    Oxidation: Ozone (O3), potassium permanganate (KMnO4), and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) catalysts.

    Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Methyloctane.

    Substitution: Dihalides like 3,4-dichlorooctane or 3,4-dibromooctane.

Wissenschaftliche Forschungsanwendungen

Methyloct-3-ene has several applications in scientific research, including:

    Chemistry: It is used as a model compound in studies of alkene reactions, including oxidation, reduction, and substitution reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their ability to interact with biological targets.

    Industry: The compound is used in the synthesis of various chemicals and materials, including polymers and specialty chemicals.

Wirkmechanismus

The mechanism of action of methyloct-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example:

    Oxidation: The double bond reacts with ozone to form an ozonide intermediate, which is then reduced to form carbonyl compounds.

    Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms to form a saturated alkane.

    Substitution: The double bond reacts with halogens to form a cyclic halonium ion intermediate, which is then attacked by a halide ion to form a dihalide.

Vergleich Mit ähnlichen Verbindungen

Methyloct-3-ene can be compared with other similar alkenes, such as:

    3-Methylhept-3-ene: Similar in structure but with a shorter carbon chain.

    3-Methylhex-3-ene: Even shorter carbon chain, leading to different physical and chemical properties.

    3-Methylpent-3-ene: Further reduction in carbon chain length, affecting its reactivity and applications.

This compound is unique due to its specific carbon chain length and the position of the double bond, which influence its reactivity and the types of reactions it can undergo.

Eigenschaften

Molekularformel

C9H18

Molekulargewicht

126.24 g/mol

IUPAC-Name

(Z)-4-methyloct-3-ene

InChI

InChI=1S/C9H18/c1-4-6-8-9(3)7-5-2/h7H,4-6,8H2,1-3H3/b9-7-

InChI-Schlüssel

MRVHCIQKWVEYFC-CLFYSBASSA-N

Isomerische SMILES

CCCC/C(=C\CC)/C

Kanonische SMILES

CCCCC(=CCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.